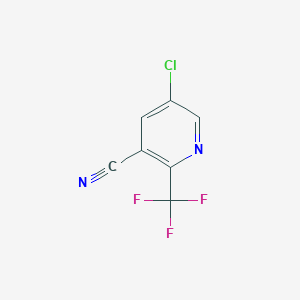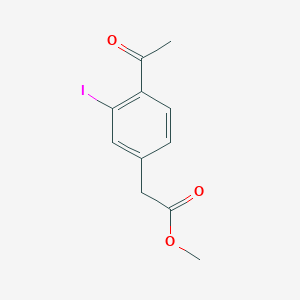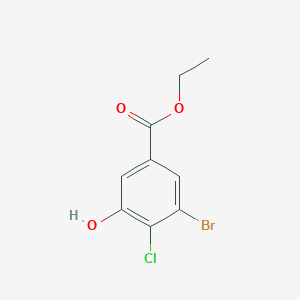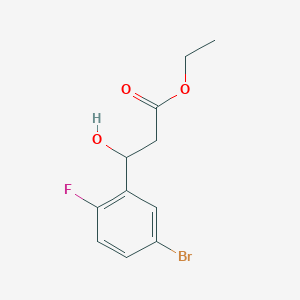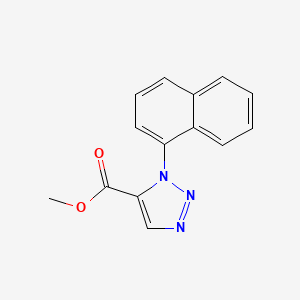![molecular formula C19H26ClN5O6 B13670216 Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate](/img/structure/B13670216.png)
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a chloro group and a di-tert-butoxycarbonyl (Di-Boc) protected amino group The ethyl ester functionality is attached to the purine ring via an acetate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Protection of the amino group: The amino group on the purine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step forms the Di-Boc protected amino group.
Chlorination: The purine ring is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Esterification: The ethyl ester functionality is introduced by reacting the chlorinated purine derivative with ethyl bromoacetate in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Di-Boc protecting groups can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Deprotection: The free amino purine derivative.
Hydrolysis: The corresponding carboxylic acid derivative.
Applications De Recherche Scientifique
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of purine-based drugs and bioactive molecules.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antiviral and anticancer properties.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The Di-Boc protecting groups can be removed to reveal the active amino group, which can then participate in biochemical interactions. The chloro group may also play a role in binding to target sites through halogen bonding or other interactions.
Comparaison Avec Des Composés Similaires
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate can be compared with other purine derivatives such as:
Ethyl 2-[6-chloro-2-amino-9H-purin-9-yl]acetate: Similar structure but without the Di-Boc protection.
Ethyl 2-[6-bromo-2-(Di-Boc-amino)-9H-purin-9-yl]acetate: Bromine instead of chlorine.
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-pyrimidin-9-yl]acetate: Pyrimidine ring instead of purine.
The uniqueness of this compound lies in its specific substitution pattern and protecting groups, which can influence its reactivity and applications.
Propriétés
Formule moléculaire |
C19H26ClN5O6 |
|---|---|
Poids moléculaire |
455.9 g/mol |
Nom IUPAC |
ethyl 2-[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-chloropurin-9-yl]acetate |
InChI |
InChI=1S/C19H26ClN5O6/c1-8-29-11(26)9-24-10-21-12-13(20)22-15(23-14(12)24)25(16(27)30-18(2,3)4)17(28)31-19(5,6)7/h10H,8-9H2,1-7H3 |
Clé InChI |
WYARDCMDIOYYPX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


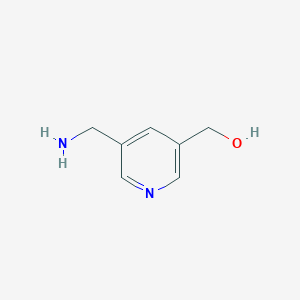
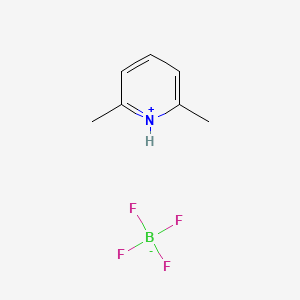
![8-Bromo-6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670145.png)
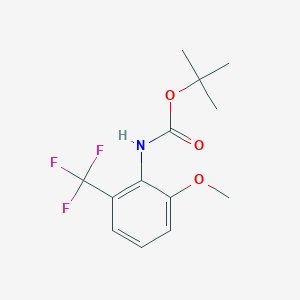
![Ethyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13670159.png)
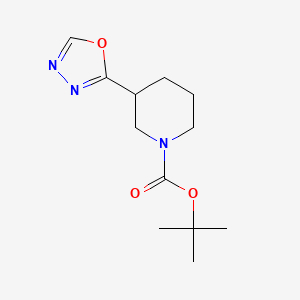
![2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13670166.png)
![3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13670168.png)
